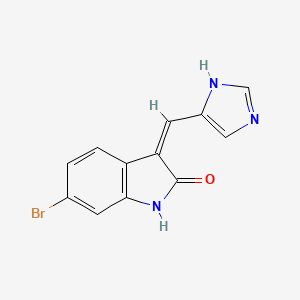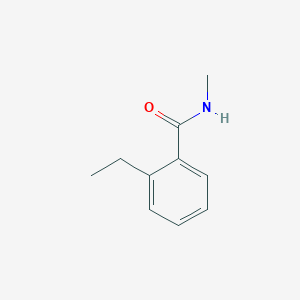
2-Ethyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N-methylbenzamide is an organic compound with the molecular formula C10H13NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-methylbenzamide typically involves the reaction of 2-ethylbenzoic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic processes. One such method involves the use of copper-based metal-organic frameworks to promote oxidative couplings, resulting in high yields and efficient synthesis . This approach is considered environmentally friendly and economically viable due to its high atom economy and reaction mass efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Ethyl-N-methylbenzamide has a wide range of applications in scientific research:
Medicine: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Industry: Its unique chemical properties make it valuable in the production of materials and polymers, enhancing the efficiency of industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact mechanisms are still under investigation, and ongoing research aims to elucidate the detailed pathways involved.
Comparaison Avec Des Composés Similaires
N-Methylbenzamide: A simpler analog with a methyl group attached to the nitrogen atom.
N,N-Dimethylbenzamide: Contains two methyl groups on the nitrogen atom.
N-Ethylbenzamide: Features an ethyl group on the nitrogen atom.
Comparison: 2-Ethyl-N-methylbenzamide is unique due to the presence of both an ethyl and a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N-Methylbenzamide and N,N-Dimethylbenzamide, the additional ethyl group in this compound may enhance its lipophilicity and ability to interact with hydrophobic environments .
Propriétés
Numéro CAS |
634924-12-2 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
WLZGIDWQSBLOAU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



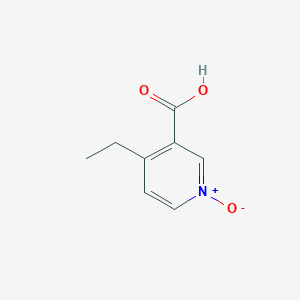
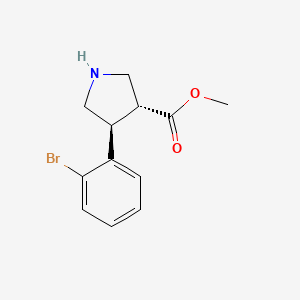

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)



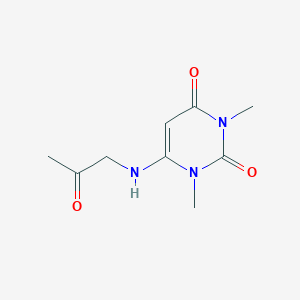
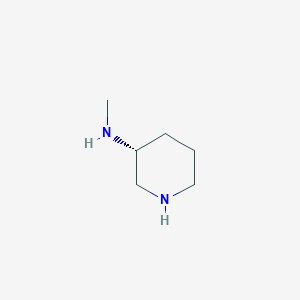
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
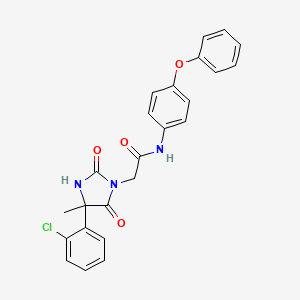
![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
